Benzyl nonanoate
Description
Historical Context of Ester Chemistry and Advancements in Synthetic Approaches
The study of esters has a rich history, with the term "ester" itself being coined in 1848 by German chemist Leopold Gmelin, likely as a derivative of the German term for acetic ether. britannica.comthoughtco.comstackexchange.comnewworldencyclopedia.org The foundational method for ester synthesis, known as the Fischer-Speier esterification, was established in 1895 and involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.org This classic approach remains a cornerstone of organic chemistry.
In the case of benzyl (B1604629) nonanoate (B1231133), a common synthetic route is the direct esterification of benzyl alcohol with nonanoic acid. chemicalbook.com However, contemporary chemical research has increasingly focused on developing more advanced and sustainable synthetic methodologies. benthamdirect.com These modern approaches aim to enhance reaction efficiency, improve product yields, and minimize environmental impact by reducing the use of hazardous catalysts and solvents. benthamdirect.comeurekalert.org
Key advancements in ester synthesis include:
Catalyst Innovation : The development of novel catalysts is a major focus. This includes transition-metal catalysts based on palladium, rhodium, and cobalt, which enable new reaction pathways. researchgate.netthieme-connect.com A recent breakthrough is the creation of rhodium-ruthenium (RhRu) bimetallic oxide clusters that facilitate ester synthesis using molecular oxygen as the only oxidant, producing water as the sole byproduct, which represents a significant step towards greener chemistry. eurekalert.org
Novel Reaction Mechanisms : Researchers are exploring new types of reactions, such as multi-component reactions (MCRs) that allow for the one-pot synthesis of complex ester-containing molecules. benthamdirect.com Other innovative methods include the ruthenium-catalyzed hydroesterification of olefins and the use of quaternary ammonium (B1175870) carboxylates as catalysts for reacting benzyl chloride with carboxylic acids. rsc.orggoogle.com
Transesterification : This process, which modifies an existing ester, has seen advances through the use of catalysts like boronic acids and amines, particularly for the selective transformation of β-keto esters. rsc.org
Interdisciplinary Relevance of Ester Research
The significance of esters extends across numerous scientific and industrial fields, making their study highly interdisciplinary.
Food, Fragrance, and Cosmetics : Volatile esters are prized for their distinctive and often pleasant aromas, leading to their widespread use as synthetic flavors in food products and as key components in perfumes, and other cosmetics. britannica.compw.livehscprep.com.au Benzyl nonanoate is specifically used as a food flavoring agent. nih.govfao.orgfemaflavor.org
Materials Science and Polymers : Esters are fundamental to the polymer industry. Polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET) and polymethyl methacrylate (B99206) (Plexiglas), are ubiquitous materials used in everything from textiles and packaging films to glass substitutes. britannica.comthoughtco.com
Biochemistry and Medicine : The ester functional group is central to biology. Fats, oils, and waxes are all types of esters. britannica.comthoughtco.com Critically, the backbone of DNA and RNA is held together by phosphate (B84403) ester linkages. britannica.com In pharmaceutical science, esters are crucial intermediates in the synthesis of medicinal compounds. benthamdirect.comthieme-connect.com Emerging research into boronate ester hydrogels highlights their potential for advanced biomedical applications, including controlled drug delivery and tissue engineering scaffolds. acs.org
Industrial and Agricultural Chemicals : Simple esters like ethyl acetate (B1210297) are produced on a large scale for use as industrial solvents in paints and lacquers. britannica.com Other esters function as plasticizers, lubricant additives, and flame retardants. britannica.comoximedexpres.com In agriculture, certain nonanoate-based ionic liquids are being explored for their potential as crop protection agents. scite.ai
Articulation of Scholarly Objectives and Research Trajectories for this compound
Current and future research on this compound is guided by several scholarly objectives aimed at expanding its scientific understanding and potential utility.
Advanced Synthesis : A primary goal is the development of more efficient and environmentally benign methods for synthesizing this compound and related esters. This involves exploring novel catalysts and chemo-enzymatic processes to maximize yield and minimize waste. benthamdirect.comeurekalert.org One specific area of investigation has been the synthesis of this compound from benzyl formate (B1220265) and octene, demonstrating the drive to utilize different starting materials. rsc.org
Biological Activity Screening : While this compound is known for its flavor and fragrance properties, there is ongoing interest in discovering other biological activities. chemicalbook.com Chemoinformatic analyses have predicted potential antiviral properties and interactions with metabolic enzymes, suggesting avenues for future experimental validation. neist.res.in Research into structurally similar compounds, such as (Z)-3-hexenyl nonanoate, has revealed significant antimicrobial effects, prompting investigation into whether this compound possesses similar capabilities. researchgate.net
Toxicological Assessment : Understanding the metabolic fate and toxicological profile of this compound is crucial. Current research often employs a "read-across" strategy, where data from well-studied compounds like benzyl acetate are used to predict the toxicity of less-studied esters. ljmu.ac.uk It is understood that benzyl esters are typically metabolized via hydrolysis to benzyl alcohol and the corresponding carboxylic acid (nonanoic acid in this case). oecd.orgljmu.ac.uk Future work will likely involve greater use of in silico modeling and in vitro assays to refine these toxicological profiles and reduce the need for animal testing. neist.res.in
Analytical Method Development : As with any chemical compound of interest, the development of robust analytical techniques is essential. Research in this area focuses on creating and optimizing methods, such as reverse-phase high-performance liquid chromatography (HPLC), for the precise separation, identification, and quantification of this compound in various matrices. sielc.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl nonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-10-13-16(17)18-14-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIQEJMWUXBBQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215058 | |
| Record name | Benzyl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Sweet, floral aroma | |
| Record name | Benzyl nonanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2043/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | Benzyl nonanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2043/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.953-0.959 (20°) | |
| Record name | Benzyl nonanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2043/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6471-66-5 | |
| Record name | Phenylmethyl nonanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6471-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl nonanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl nonan-1-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL NONANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MCG3KKQ5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Methodologies in the Synthesis of Benzyl Nonanoate
Classical Esterification Protocols for Benzyl (B1604629) Nonanoate (B1231133) Production
Traditional synthesis of benzyl nonanoate relies on the Fischer-Speier esterification, a reversible reaction between a carboxylic acid (nonanoic acid) and an alcohol (benzyl alcohol) in the presence of an acid catalyst. wikipedia.org The direct esterification is typically conducted under azeotropic conditions to facilitate the removal of water, a byproduct of the reaction. chemicalbook.com
The esterification of nonanoic acid with benzyl alcohol is an equilibrium-limited reaction that proceeds slowly without a catalyst. wikipedia.org To enhance the reaction rate, strong Brønsted acids such as sulfuric acid and polymeric sulfonic acids are commonly employed. wikipedia.orguni-koeln.de Sulfuric acid is a typical catalyst for this type of reaction. wikipedia.org Lewis acids, which function by accepting an electron pair, also play a crucial role in catalysis. Various metal-based Lewis acids have been explored for esterification and related transformations. For instance, indium halides, iron(III) chloride, and zinc triflate have been used to catalyze the cyanation of benzyl alcohols, a reaction that, like esterification, involves the activation of the alcohol. mdpi.com While not specifically detailed for this compound, the principles of Lewis acid catalysis, such as the activation of the carbonyl group by a metal center, are broadly applicable to ester synthesis. uni-koeln.de Heterogeneous solid acid catalysts, including sulfated zirconia, zeolites, and acidified silica, are also effective and offer a more environmentally friendly alternative to traditional homogeneous catalysts. researchgate.net
Given the reversible nature of esterification, driving the reaction toward the product side is critical for achieving high yields of this compound. wikipedia.org According to Le Chatelier's principle, removing one of the products, typically water, will shift the equilibrium to favor ester formation. wikipedia.org
Several strategies are employed to achieve this:
Azeotropic Distillation: This is a common method where the reaction is performed in a solvent (like toluene) that forms an azeotrope with water. A Dean-Stark apparatus is often used to continuously remove the water as it is formed, thereby driving the reaction to completion. chemicalbook.com
Use of Excess Reactant: Employing a large excess of one of the reactants, usually the less expensive one (either benzyl alcohol or nonanoic acid), can also shift the equilibrium towards the product. wikipedia.orgoup.com However, this necessitates a subsequent separation step to remove the unreacted starting material. oup.com
High Pressure: Applying high pressure can influence the equilibrium position if there is a change in molar volume during the reaction. beilstein-journals.org For some enzymatic reactions, high pressure has been shown to increase conversion and yield. beilstein-journals.org
Reaction Parameters: Optimization of other parameters such as temperature, catalyst loading, and reactant molar ratios is crucial. Studies on the esterification of nonanoic acid with other alcohols have shown that conversion increases with temperature and the use of excess alcohol. researchgate.net
A comparative table of reaction parameters for similar esterifications is presented below.
| Catalyst | Reactant Molar Ratio (Alcohol:Acid) | Temperature (°C) | Yield/Conversion | Reference |
| Novozym 435 | 1:1 (Vanillyl Alcohol:Methyl Nonanoate) | 25 | 86% Yield | nih.gov |
| Amberlyst-15 | 5:1 (2-Ethylhexanol:Nonanoic Acid) | 90 | 85% Conversion | researchgate.net |
| Sulfuric Acid | Not Specified | Reflux | Not Specified | wikipedia.org |
In addition to azeotropic distillation, chemical dehydrating agents can be used to sequester the water produced during esterification. Concentrated sulfuric acid, aside from its catalytic role, also acts as an effective dehydrating agent. wikipedia.org Molecular sieves, particularly 4Å types, are also widely used. wikipedia.orgoup.com They can be added directly to the reaction mixture to adsorb water, and in some enzymatic syntheses of related nonanoates, their addition has increased yields to around 80%. oup.comnih.gov Another class of dehydrating agents includes substituted benzoic anhydrides, such as 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), which, in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), effectively promotes ester formation. researchgate.netacs.org
Strategies for Equilibrium Shift and Reaction Optimization in this compound Synthesis
Innovations in Non-Conventional this compound Synthesis
Recent advancements in chemical synthesis have focused on developing more efficient, environmentally benign, and energy-saving methods for ester production. These innovations align with the principles of green chemistry. researchgate.netcore.ac.uk
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. core.ac.uk In the context of this compound synthesis, this translates to several key areas of innovation:
Enzymatic Catalysis: Lipases are increasingly used as biocatalysts for esterification. nih.govresearchgate.net They are biodegradable, operate under mild conditions (lower temperatures and pressures), and often exhibit high selectivity, reducing the formation of byproducts. researchgate.net For example, Novozym 435, an immobilized lipase (B570770) from Candida antarctica, has been successfully used to synthesize various nonanoate and benzoate (B1203000) esters. oup.comnih.govresearchgate.net The enzymatic synthesis of vanillyl nonanoate, a related compound, achieved an 86% yield. nih.gov Similarly, the enzymatic synthesis of benzyl acetate (B1210297) using Candida antarctica lipase B (CALB) resulted in yields of approximately 90%. mdpi.com
Heterogeneous Catalysis: The use of solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) simplifies product purification and allows for catalyst recycling, which is a core principle of green chemistry. researchgate.net These catalysts have proven effective in the esterification of nonanoic acid. researchgate.net
Solvent-Free Conditions: Performing reactions without a solvent (neat) or in environmentally benign solvents like water or ionic liquids minimizes waste. core.ac.ukrsc.org Solvent-free enzymatic synthesis of flavor esters is an area of active research. researchgate.net
The table below summarizes yields for various enzymatically synthesized esters related to this compound.
| Ester Synthesized | Enzyme | Yield | Reference |
| Vanillyl Nonanoate | Novozym 435 | 86% | nih.gov |
| Benzyl Acetate | Candida antarctica lipase B | ~90% | mdpi.com |
| Pentyl Nonanoate | Lipozyme RMIM | 86.08% | researchgate.net |
| 4-Hydroxybenzyl Hexanoate | Not Specified | ~80% | researchgate.net |
Alternative energy sources are being employed to accelerate chemical reactions, often leading to shorter reaction times, increased yields, and reduced energy consumption. mdpi.comacs.org
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. acs.orgjournalcsij.com This technique has been applied to a wide range of organic syntheses, including the preparation of esters and other complex molecules, often with improved efficiency. journalcsij.comnih.gov For instance, microwave-assisted methods have been used for the rapid synthesis of metal-organic frameworks that can catalyze the oxidation of benzyl alcohol. rsc.org
Ultrasonic Irradiation (Sonochemistry): The application of high-frequency ultrasound (20-100 kHz) to a reaction mixture creates acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. ijsssr.com This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. mdpi.comijsssr.com Sonochemistry has been successfully used for the synthesis of various organic compounds, often under mild, solvent-free conditions, leading to high yields in short reaction times. mdpi.comijsssr.comnih.gov For example, ultrasound has been used to catalyze the selective oxidation of benzyl alcohol and to synthesize various heterocyclic compounds efficiently. rsc.orgnih.gov
These non-conventional methods represent a significant step towards more sustainable and efficient production of this compound and other fine chemicals.
Continuous Flow Reactor Design and Implementation for this compound
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of esters like this compound, including enhanced control over reaction parameters, improved safety, and greater scalability. lsbu.ac.uk The design of a continuous flow system for this compound production involves the integration of several key components, including pumps, reactor coils, and back pressure regulators, which can be assembled from readily available parts. mit.edu
A typical flow reactor for this purpose might employ a packed-bed design, where one of the reactants or a catalyst is contained within a column. osti.govnih.gov For the esterification of benzyl alcohol with nonanoic acid, a solid acid catalyst could be packed into the reactor. Reagents would be pumped through the heated reactor coil, allowing for precise control of residence time, temperature, and pressure, which are critical for maximizing conversion and minimizing byproduct formation. mit.edu Systems can be designed to telescope multiple reaction steps, such as esterification followed by in-line purification, into a single, uninterrupted process. This approach simplifies scale-up and can dramatically increase throughput compared to batch synthesis. lsbu.ac.uk The modular nature of flow systems also allows for the integration of in-line analytical techniques like HPLC or GC-MS for real-time reaction monitoring and optimization. osti.gov
Table 1: Illustrative Parameters for Continuous Flow Synthesis of this compound
| Parameter | Typical Range/Value | Rationale and Effect |
|---|---|---|
| Flow Rate | 0.1 - 10.0 mL/min | Controls residence time in the reactor. Slower flow rates increase reaction time but may decrease throughput. |
| Temperature | 80 - 150 °C | Increases reaction kinetics. Superheating above the solvent's boiling point is possible due to pressurization, further accelerating the reaction. lsbu.ac.uk |
| Pressure | 5 - 100 bar | Maintains the solvent in a liquid state above its boiling point and can influence reaction rates and equilibria. |
| Catalyst | Solid Acid (e.g., Amberlyst-15) or Immobilized Lipase | A heterogeneous catalyst simplifies purification as it remains in the packed bed and does not contaminate the product stream. lsbu.ac.ukosti.gov |
| Reactant Ratio | 1:1 to 1:5 (Acid:Alcohol) | Using an excess of one reactant can drive the esterification equilibrium towards the product side to increase yield. nih.gov |
Biocatalytic and Enzymatic Routes for this compound Formation
Biocatalysis presents an environmentally benign alternative to traditional chemical synthesis, operating under mild conditions with high specificity.
Lipase-Mediated Esterification: Enzyme Selection and Immobilization Strategies
Lipases are highly efficient biocatalysts for esterification reactions. mdpi.com The synthesis of benzyl esters via lipase-mediated catalysis is a well-established strategy. nih.govresearchgate.net For this compound, a crucial step is the selection of a suitable lipase. Lipase B from Candida antarctica (CALB), often supplied in an immobilized form as Novozym 435, is a common and highly effective choice for synthesizing various esters due to its high activity and stability. nih.govmdpi.com Other lipases, such as those from Burkholderia cepacia, have also been used effectively in ester synthesis. mdpi.com
Immobilization is a key strategy to enhance enzyme stability and enable reusability, which is critical for industrial applications. researchgate.net Lipases can be immobilized on various supports, such as diatomaceous earth or polymeric resins. mdpi.com This process not only facilitates easy separation of the catalyst from the reaction mixture but also can improve the enzyme's performance. For the synthesis of esters from short-chain fatty acids, which can sometimes cause enzyme inactivation, a fed-batch approach where the acid is added gradually can be employed to maintain high enzyme activity and achieve high conversion rates. nih.gov
Table 2: Representative Lipases for Benzyl Ester Synthesis
| Lipase Source | Immobilization Form | Key Advantages |
|---|---|---|
| Candida antarctica (CALB) | Immobilized on macroporous acrylic resin (e.g., Novozym 435) | High catalytic efficiency, broad substrate specificity, and excellent stability. mdpi.com |
| Burkholderia cepacia (formerly Pseudomonas cepacia) | Immobilized on diatomaceous earth or ceramic | High stereoselectivity, useful for kinetic resolutions of racemic alcohols or acids. mdpi.com |
| Rhizomucor miehei | Immobilized on an ion-exchange resin | Effective in various organic solvents and solvent-free systems. researchgate.net |
Whole-Cell Biotransformation Systems for Ester Production
Whole-cell biotransformation utilizes entire microbial cells as self-contained biocatalysts. This approach offers the advantage of providing enzymes within their native environment and regenerating necessary cofactors, such as NADPH, in situ. preprints.orgnih.gov Strains of Escherichia coli and yeasts like Candida tropicalis are commonly engineered as whole-cell factories. jbei.orgresearchgate.net
For the production of this compound, a whole-cell system could be designed using a microorganism capable of processing the necessary precursors. Research has shown that Candida tropicalis can effectively convert nonanoic acid and its esters into other valuable chemicals, demonstrating its capacity to handle the C9 fatty acid substrate. researchgate.netacs.org Similarly, engineered E. coli has been used in whole-cell cascades to produce octyl nonanoate from oleic acid, indicating the feasibility of synthesizing nonanoate esters in a microbial host. uni-greifswald.de Such a system for this compound would involve providing benzyl alcohol and a nonanoic acid source to the microbial culture, which would then perform the esterification intracellularly.
Metabolic Engineering Approaches for Biosynthetic Pathway Modulation
Metabolic engineering provides a powerful platform for optimizing microbial cells to enhance the production of target molecules like this compound. nih.gov This involves the rational modification of the microbe's genetic and regulatory processes. jbei.org A key strategy for ester biosynthesis is the utilization of alcohol acyltransferases (AATs), which are enzymes that catalyze the final condensation step between an alcohol (benzyl alcohol) and an activated acyl group (nonanoyl-CoA). researchgate.net
A metabolic engineering strategy for this compound production in a host like E. coli would involve several key modifications:
Overexpression of a suitable AAT: Introducing and expressing a gene for an AAT with high specificity for benzyl alcohol and nonanoyl-CoA. researchgate.net
Enhancing Precursor Supply: Modifying native metabolic pathways to increase the intracellular pools of benzyl alcohol and nonanoyl-CoA.
Blocking Competing Pathways: Deleting genes of enzymes that divert precursors into other metabolic routes, thereby channeling more carbon flux towards the desired ester. dokumen.pub By combining these approaches, the microbial cell factory can be tailored for efficient and high-yield production of this compound from simple carbon sources. jbei.org
Mechanistic Elucidation of this compound Formation Reactions
Understanding the underlying reaction mechanisms is crucial for optimizing synthesis protocols. Computational chemistry provides powerful tools for this purpose.
Quantum Chemical Investigations of Esterification Reaction Mechanisms
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to investigate reaction mechanisms, molecular structures, and energetics. mdpi.com Such methods can be applied to the esterification reaction forming this compound to provide deep mechanistic insights. aun.edu.egresearchgate.net
A computational study would typically involve modeling the potential energy surface of the reaction between nonanoic acid and benzyl alcohol. This allows for the identification of transition state structures and the calculation of activation energy barriers, which are key indicators of reaction kinetics. aun.edu.eg High-level methods, such as the G4 method, can provide highly accurate thermochemical data, including enthalpies of formation for reactants, intermediates, and products. mdpi.com Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) of the reactants can reveal insights into their reactivity and how a catalyst might facilitate the reaction. mdpi.comaun.edu.eg These theoretical investigations can validate experimental observations and guide the design of more efficient catalysts and reaction conditions. researchgate.net
Table 3: Focus of Quantum Chemical Investigations in Esterification
| Computational Target | Methodology Example | Information Gained |
|---|---|---|
| Reaction Energetics | DFT (e.g., B3LYP functional), G4 Theory | Calculation of reaction enthalpy, Gibbs free energy, and activation energy barriers to determine thermodynamic favorability and kinetic feasibility. mdpi.commdpi.com |
| Transition State Geometry | Transition State Search Algorithms (e.g., QST2/QST3) | Provides the molecular structure at the peak of the energy barrier, revealing the atomistic pathway of the bond-forming/breaking process. aun.edu.eg |
| Catalytic Mechanism | Modeling of catalyst-substrate complex (e.g., acid catalyst or enzyme active site model) | Elucidates how a catalyst lowers the activation energy by stabilizing the transition state. |
| Molecular Orbital Analysis | HOMO-LUMO energy gap calculation | Assesses the electronic reactivity of the substrates; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net |
Role of Transition States and Intermediates in Ester Synthesis
The synthesis of this compound, most commonly achieved through Fischer-Speier esterification, is a multi-step process governed by the formation and transformation of key transition states and intermediates. byjus.comathabascau.ca This reaction involves the acid-catalyzed esterification of nonanoic acid with benzyl alcohol. wikipedia.org The entire process is reversible, with equilibrium established at each stage. athabascau.camasterorganicchemistry.com Understanding the nature of these transient species is fundamental to controlling the reaction's efficiency and yield.
The primary mechanism for this acid-catalyzed esterification proceeds through a critical species known as a tetrahedral intermediate. cerritos.edutaylorandfrancis.com The reaction pathway can be dissected into several distinct steps, each involving its own transition state.
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of nonanoic acid by a strong acid catalyst, such as sulfuric acid. byjus.com This step enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The resulting species is a resonance-stabilized oxonium ion. masterorganicchemistry.com
Nucleophilic Attack and Formation of the Tetrahedral Intermediate : The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the now highly electrophilic carbonyl carbon. byjus.com This nucleophilic addition results in the formation of the central species in this reaction: a tetrahedral intermediate. taylorandfrancis.comsoftbeam.net This intermediate is characterized by a carbon atom bonded to four other groups: the original alkyl chain of the nonanoic acid, a hydroxyl group, the incoming benzyloxy group, and another hydroxyl group.
Proton Transfer : A proton is transferred from the oxonium ion (the newly added benzyl alcohol moiety) to one of the original hydroxyl groups. masterorganicchemistry.com This intramolecular or solvent-assisted transfer creates a good leaving group: water. byjus.com
Elimination of Water : The tetrahedral intermediate collapses. The lone pair of electrons on one of the hydroxyl groups forms a new pi bond with the central carbon, leading to the elimination of a water molecule. byjus.comcerritos.edu This step results in the formation of a protonated ester.
Deprotonation : In the final step, a base (such as water or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final product, this compound. byjus.commasterorganicchemistry.com
The reversibility of the Fischer esterification means that each step can proceed in the forward or reverse direction. masterorganicchemistry.com To drive the reaction toward the formation of this compound, reaction conditions are manipulated according to Le Châtelier's Principle. This is typically achieved by using an excess of one reactant (usually the less expensive benzyl alcohol) or by removing water as it is formed, often through a Dean-Stark apparatus. wikipedia.orgmasterorganicchemistry.com Both strategies shift the equilibrium by destabilizing the product side of the relevant steps, favoring the forward reaction pathway through the key intermediates.
Table 1: Key Intermediates in the Fischer Esterification of this compound
This table outlines the sequential formation of intermediates during the synthesis of this compound from nonanoic acid and benzyl alcohol.
| Step | Reactants | Intermediate Species | Product of Step |
| 1. Protonation | Nonanoic Acid, H⁺ | Protonated Carbonyl (Oxonium Ion) | Activated Carboxylic Acid |
| 2. Nucleophilic Attack | Activated Carboxylic Acid, Benzyl Alcohol | Tetrahedral Intermediate | Tetrahedral Intermediate |
| 3. Proton Transfer | Tetrahedral Intermediate | Protonated Tetrahedral Intermediate | Activated Complex |
| 4. Elimination | Activated Complex | Resonance-Stabilized Carbocation | Protonated this compound, Water |
| 5. Deprotonation | Protonated this compound | N/A | This compound, H⁺ |
Research into the kinetics of esterification provides quantitative insight into the energy landscape of the reaction. While specific kinetic data for the this compound system is not extensively published, studies on analogous reactions, such as the esterification of nonanoic acid with other alcohols or benzyl alcohol with other carboxylic acids, offer valuable comparative data. These studies determine key parameters like activation energy (Ea), which represents the energy barrier for the reaction—largely the energy required to achieve the highest-energy transition state.
Table 2: Representative Kinetic Data for Structurally Similar Esterification Reactions
This table presents findings from kinetic studies on related esterification reactions, illustrating the energy barriers involved.
| Reaction | Catalyst | Activation Energy (Ea) (kJ/mol) | Research Finding |
| Esterification of Nonanoic Acid with 1-Propanol | Amberlyst 15 | 49.88 | The study demonstrated that the reaction follows a pseudo-homogeneous model where the transition state stability is a key factor in the reaction rate. jst.go.jp |
| Esterification of Acetic Acid with Benzyl Alcohol | Zeolite HX | 31.28 | This research highlighted the efficiency of solid acid catalysts in lowering the activation energy barrier for the formation of the benzyl ester. |
| Esterification of Lactic Acid with Methanol | DOWEX-50W | 45.4 | The kinetic data was successfully correlated with a model based on pseudo-homogeneous catalysis, underscoring the role of the protonated intermediate. jst.go.jp |
Advanced Analytical Methodologies for Benzyl Nonanoate Research
Chromatographic Separation Techniques for Benzyl (B1604629) Nonanoate (B1231133) in Complex Matrices
Chromatography is a cornerstone for separating benzyl nonanoate from other components in a mixture. The choice of technique and method parameters is critical for achieving the desired resolution and sensitivity.
Gas Chromatography (GC) Method Development and Optimization for Ester Profiling
Gas chromatography (GC) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. gcms.cz Method development focuses on optimizing the separation of various esters within a sample. Key parameters that are optimized include the type of capillary column, temperature programming, and carrier gas flow rate. For instance, a non-polar column like one with a (5%-phenyl)-methylpolysiloxane stationary phase is often used for the separation of fragrance compounds. scholarsresearchlibrary.com
The optimization of the inlet temperature and the oven temperature program is crucial for ensuring efficient volatilization of the analyte without degradation and for achieving good separation between different esters. lcms.cz For complex samples, such as those encountered in food and fragrance analysis, a programmed temperature ramp is typically employed to elute a wide range of compounds with varying boiling points. gcms.cz The use of a flame ionization detector (FID) is common for quantification, while mass spectrometry (MS) is used for identification.
A typical GC method for ester profiling might involve the following:
Column: A capillary column such as a DB-5 or equivalent, which provides good resolution for a broad range of compounds. scholarsresearchlibrary.com
Carrier Gas: Helium or hydrogen is commonly used as the carrier gas. scholarsresearchlibrary.comlcms.cz
Injection: A splitless injection is often preferred for trace analysis to maximize the amount of analyte reaching the column. lcms.cz
Temperature Program: A starting temperature around 45-65°C, held for a few minutes, followed by a ramp of 10-15°C per minute to a final temperature of 280-325°C. lcms.cz
High-Performance Liquid Chromatography (HPLC) Methodologies for Benzyl Ester Analysis
High-performance liquid chromatography (HPLC) offers a complementary approach to GC, particularly for less volatile or thermally labile benzyl esters. tandfonline.comnih.govunimi.it Reversed-phase HPLC is a common mode used for the separation of this compound. sielc.comsielc.com
Method development in HPLC involves the careful selection of the stationary phase, mobile phase composition, and detector. For this compound, a C18 column is often effective. ijper.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. sielc.comsielc.com The addition of a small amount of acid, like phosphoric acid or formic acid, can improve peak shape. sielc.comsielc.com For detection, a UV detector is frequently used, as the benzyl group provides a chromophore.
A representative HPLC method for benzyl ester analysis is summarized in the table below:
| Parameter | Condition | Reference |
| Column | Newcrom R1, 3 µm | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid (or formic acid for MS compatibility) | sielc.comsielc.com |
| Flow Rate | 1.0 mL/min | tandfonline.com |
| Detection | UV | aocs.org |
| Temperature | 25°C | tandfonline.com |
Development of Hyphenated Techniques (e.g., GC-MS, LC-MS) for Structural Identification and Quantification
The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both the identification and quantification of this compound. lcms.cz These hyphenated techniques, such as GC-MS and LC-MS, offer high sensitivity and selectivity. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the separated components from the GC column are introduced into the mass spectrometer, which acts as a detector. scholarsresearchlibrary.com The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. nih.gov The fragmentation pattern of this compound in the mass spectrum provides structural information that can be used for its definitive identification. nih.gov For this compound, characteristic fragment ions include those at m/z 91 (tropylium ion from the benzyl group) and 108. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing compounds that are not suitable for GC analysis. lcms.cz In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for analyzing moderately polar compounds like esters. lcms.cz The combination of retention time from the LC and the mass spectrum from the MS provides a high degree of confidence in the identification of this compound.
The following table provides an example of GC/Q-TOF MS parameters used for the analysis of complex mixtures which could include this compound:
| Parameter | Condition | Reference |
| GC System | Agilent 8890 GC | lcms.cz |
| Column | Agilent DB-5Q, 30 m, 0.25 mm, 0.25 µm | lcms.cz |
| Carrier Gas | Helium, 1 mL/min constant flow | lcms.cz |
| Oven Program | 45 °C for 2 min; 12 °C/min to 325 °C, 11 min hold | lcms.cz |
| MS System | Agilent 7250 GC/Q-TOF | lcms.cz |
| Ionization Energy | 70 eV | lcms.cz |
| Mass Range | 50 to 1000 m/z | lcms.cz |
Spectroscopic Approaches in Ester Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: Pulse Sequences and Data Processing for Ester Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. rsc.org Both ¹H NMR and ¹³C NMR are used to characterize this compound.
¹H NMR: The ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.3-7.4 ppm), the methylene (B1212753) protons of the benzyl group (a singlet around 5.1 ppm), and the various aliphatic protons of the nonanoate chain. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. researchgate.net Key signals include the carbonyl carbon of the ester group (around 174 ppm), the carbons of the aromatic ring (in the 128-136 ppm region), the methylene carbon of the benzyl group (around 66 ppm), and the carbons of the nonanoate chain. rsc.orgresearchgate.net
Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. researchgate.net Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish connectivity between protons and carbons, providing unambiguous structural confirmation. researchgate.net
Infrared (IR) and Raman Spectroscopy: Vibrational Analysis for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. mdpi.comjetir.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically appearing around 1735-1750 cm⁻¹. Other significant bands include those for C-O stretching and the aromatic C-H and C=C stretching vibrations of the benzyl group. fao.org
Raman Spectroscopy: Raman spectroscopy also provides information about the vibrational modes of the molecule. researchgate.netmdpi.com While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the IR spectrum. Aromatic ring vibrations, however, often give rise to strong Raman signals. mdpi.com
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, which is useful for its identification and for studying its interactions in different environments. jetir.orgwiley-vch.de
Mass Spectrometry (MS): Ionization Techniques and Fragmentation Pathway Analysis for Benzyl Esters
Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation and quantification of esters like this compound. The choice of ionization technique and the interpretation of fragmentation pathways are critical for obtaining detailed molecular information.
Common ionization techniques for the analysis of benzyl esters include Electron Ionization (EI) and "soft" ionization methods like Electrospray Ionization (ESI). EI, a hard ionization technique, utilizes a high-energy electron beam (typically 70 eV) that often causes extensive fragmentation. uni-saarland.de This fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for structural identification and can be compared against spectral libraries. uni-saarland.de However, the high energy can sometimes lead to the complete absence of the molecular ion peak, making it difficult to determine the molecular weight directly. uni-saarland.de In contrast, soft ionization techniques like ESI impart less energy to the analyte molecule, typically resulting in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation. uni-saarland.de This is particularly useful for confirming the molecular weight of the parent compound.
The fragmentation of benzyl esters in mass spectrometry is characterized by several key pathways. For this compound, under EI conditions, the most prominent fragmentation involves the cleavage of the benzylic C-O bond. This is due to the high stability of the resulting benzyl cation, which often rearranges to the even more stable tropylium (B1234903) ion (C₇H₇⁺), producing a characteristic and often base peak at a mass-to-charge ratio (m/z) of 91. thieme-connect.de This benzyl cleavage is a dominant fragmentation mode for compounds containing a benzyl residue. thieme-connect.demiamioh.edu
Another significant fragmentation pathway for esters is the McLafferty rearrangement, which can occur if there are gamma-hydrogens available on the acyl (nonanoate) chain. miamioh.edu This process involves the transfer of a hydrogen atom to the carbonyl oxygen through a six-membered transition state, followed by the elimination of a neutral alkene molecule.
In negative ion mode mass spectrometry, the fragmentation of benzyl ester radical anions can proceed differently. Studies have shown that under these conditions, the radical anion can dissociate to yield the carboxylate anion (nonanoate, in this case) and a benzyl radical. oup.com
The primary fragmentation pathways for benzyl esters are summarized below:
Benzyl Cleavage: The cleavage of the bond between the benzyl group and the ester oxygen results in the formation of a highly stable tropylium ion (m/z 91). thieme-connect.de
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group can occur.
McLafferty Rearrangement: A characteristic rearrangement for esters with sufficiently long alkyl chains, involving the transfer of a γ-hydrogen and elimination of a neutral molecule. miamioh.educdnsciencepub.com
Validation and Quality Assurance in this compound Analytical Methods
Development of Robust Method Validation Protocols for Ester Analysis
To ensure that an analytical method for this compound is reliable, accurate, and precise, it must undergo rigorous validation. Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. researchgate.neteuropa.eu For chromatographic methods used in ester analysis, validation protocols, often guided by bodies like the International Council for Harmonisation (ICH) or AOAC International, typically evaluate several key performance characteristics. researchgate.neteuropa.euiiste.org
Key validation parameters include:
Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. europa.eursc.org
Linearity and Range: Linearity demonstrates a proportional relationship between the analytical signal and the concentration of the analyte over a specified range. rsc.orgsigmaaldrich.com The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with suitable levels of precision, accuracy, and linearity. europa.eu
Accuracy: This measures the closeness of the test results obtained by the method to the true value. rsc.orgsigmaaldrich.com It is often assessed by analyzing a sample with a known concentration (e.g., a spiked matrix or a certified reference material) and comparing the measured value to the nominal value. europa.eu
Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. rsc.orgsigmaaldrich.com It is usually evaluated at three levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. azolifesciences.com
Intermediate Precision: Precision within a single laboratory, but with variations such as different days, different analysts, or different equipment.
Reproducibility: Precision between different laboratories (interlaboratory precision). azolifesciences.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.netrsc.org
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. rsc.org
The table below provides an example of acceptance criteria for a hypothetical validated GC method for ester analysis, based on common practices. researchgate.netsigmaaldrich.com
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Recovery) | 98-102% |
| Precision (Repeatability, RSD%) | ≤ 5% |
| LOQ Precision (RSD%) | ≤ 10% |
| Robustness | System suitability parameters met under all varied conditions. |
RSD% refers to the Relative Standard Deviation.
Interlaboratory Reproducibility and Standard Reference Material Development
Interlaboratory reproducibility is a critical measure of an analytical method's robustness and transferability. azolifesciences.com It assesses the degree of agreement between results from different laboratories analyzing the same sample. rsc.org Even with a well-defined protocol, variations in instrumentation, reagents, and analyst technique can lead to significant differences in results between laboratories. nih.govacs.org An interlaboratory study (ILS), where identical samples are sent to multiple participating labs, is the primary means of evaluating reproducibility. nih.govacs.org The results of such studies often reveal a wider variability than is seen within a single lab (repeatability). nih.govacs.org For example, one study on chemical testing of polymers found that while intra-laboratory repeatability (RSD) was in the range of 9-22%, the inter-laboratory reproducibility (RSD) was much higher, at 30-85%. nih.gov
To improve interlaboratory reproducibility and ensure the accuracy of analytical measurements, Standard Reference Materials (SRMs) are essential. SRMs are highly homogeneous and stable materials with one or more certified property values. researchgate.netnih.gov They are produced by national metrology institutes, such as the National Institute of Standards and Technology (NIST) in the United States. nist.gov
The development and use of SRMs serve several key functions in quality assurance:
Method Validation: SRMs are used to assess the accuracy of an analytical method by comparing the laboratory's results to the certified value. researchgate.net
Calibration: In some cases, SRMs can be used to calibrate instruments, ensuring that measurements are traceable to a recognized standard. nist.gov
For organic compounds like this compound, an SRM would likely consist of the pure compound with a certified purity value or a solution of the compound in a specific solvent at a certified concentration. acs.org The certification process is rigorous, often involving the use of two or more independent, high-precision analytical methods to determine the certified value and its associated uncertainty. researchgate.net The availability of an SRM for this compound would be a crucial step in standardizing its analysis across different research and quality control laboratories, thereby ensuring data comparability and reliability.
The table below illustrates typical data from an interlaboratory study, highlighting the difference between intra- and inter-laboratory precision.
| Laboratory | Mean Concentration (mg/kg) | Intra-laboratory Precision (RSD%) |
| Lab A | 102.5 | 2.1% |
| Lab B | 98.9 | 2.5% |
| Lab C | 105.1 | 1.9% |
| Lab D | 95.5 | 3.1% |
| Summary | ||
| Overall Mean | 100.5 | |
| Interlaboratory Reproducibility (RSD%) | 4.1% |
This is a hypothetical data table for illustrative purposes.
Occurrence and Biosynthesis of Benzyl Nonanoate in Biological Systems
Methodologies for Identification and Isolation from Natural Sources
The identification of volatile organic compounds (VOCs) like benzyl (B1604629) nonanoate (B1231133) from complex biological samples requires sophisticated extraction and analytical techniques. These methods are designed to isolate and concentrate these low-molecular-weight compounds for subsequent analysis. nih.govnih.gov
The isolation of volatile esters from natural sources such as plants involves several established protocols. The choice of method depends on the volatility of the compound and the nature of the biological matrix.
Steam Distillation : This traditional technique is widely used for extracting essential oils from plant materials. nih.gov It involves passing steam through the plant matter to vaporize the volatile compounds, which are then condensed and collected. nih.govnih.gov
Solvent Extraction : This method uses organic solvents to dissolve the volatile compounds from the source material. It is a common procedure for extracting compounds from plant tissues. kyushu-u.ac.jp
Headspace Techniques : Methods like headspace-solid phase microextraction (HS-SPME) are particularly effective for analyzing the aroma profiles of flowers and fruits. nih.gov These techniques capture VOCs from the air surrounding a sample, allowing for analysis of the emitted scent without damaging the source.
Table 1: Comparison of Extraction Techniques for Volatile Organic Compounds
| Technique | Principle | Advantages | Common Applications |
|---|---|---|---|
| Steam Distillation | Separation of volatile compounds by co-distillation with steam. nih.gov | Well-established, suitable for large quantities of material. | Extraction of essential oils from herbs and flowers. nih.govnih.gov |
| Solvent Extraction | Dissolving compounds in a suitable organic solvent. kyushu-u.ac.jp | Effective for a wide range of compounds. | Isolation of metabolites from plant leaves and tissues. |
| Headspace-SPME | Adsorption of volatile analytes onto a coated fiber from the vapor phase above a sample. nih.gov | Non-destructive, high sensitivity, requires small sample size. | Analysis of floral scents and fruit aromas. nih.gov |
Metabolomics employs advanced analytical platforms to identify and quantify the wide array of small molecules in a biological system. mdpi.comcreative-proteomics.com For the detection of esters like benzyl nonanoate, mass spectrometry-based techniques are paramount.
Gas Chromatography-Mass Spectrometry (GC-MS) : This is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. metwarebio.com Molecules are separated based on their boiling points and polarity in the gas chromatograph before being fragmented and detected by the mass spectrometer, which allows for their identification. mdpi.comcreative-proteomics.com GC-MS is particularly well-suited for analyzing fatty acid esters and other volatile components of floral scents. nih.govmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is preferred for analyzing a broad range of metabolites, including those that are non-volatile or thermally unstable. metwarebio.com It offers high resolution and sensitivity, making it a powerful tool for comprehensive metabolomic profiling of complex biological extracts. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a non-destructive technique that provides detailed structural information about metabolites. frontlinegenomics.com While generally less sensitive than MS, it is highly reproducible and requires minimal sample preparation, making it valuable for quantifying major compounds and identifying unknown structures. frontlinegenomics.com
Table 2: Analytical Platforms in Metabolomics for Ester Detection
| Technique | Principle | Strengths | Limitations |
|---|---|---|---|
| GC-MS | Separates volatile compounds in a gas stream, followed by ionization and mass analysis. creative-proteomics.com | High sensitivity and reproducibility for volatiles, extensive libraries for identification. mdpi.com | Requires chemical derivatization for non-volatile compounds. metwarebio.com |
| LC-MS | Separates compounds in a liquid stream, followed by ionization and mass analysis. creative-proteomics.com | Wide analyte coverage (polar and non-polar), high sensitivity. metwarebio.com | Matrix effects can suppress ion signals. |
| NMR | Measures the magnetic properties of atomic nuclei to elucidate chemical structures. frontlinegenomics.com | Non-destructive, highly quantitative, requires minimal sample preparation. frontlinegenomics.com | Lower sensitivity compared to MS, can be complex for mixture analysis. frontlinegenomics.com |
Extraction and Fractionation Protocols for Volatile Organic Compounds
Microbial and Plant Biosynthetic Pathway Elucidation for Esters
The biosynthesis of an ester requires two key precursors: an alcohol and a carboxylic acid, the latter typically activated as an acyl-coenzyme A (acyl-CoA) thioester. The final step involves the transfer of the acyl group from CoA to the alcohol, a reaction catalyzed by an acyltransferase enzyme. nih.gov
The formation of this compound is dependent on the cellular availability of its precursors, benzyl alcohol and nonanoyl-CoA.
Benzyl Alcohol Biosynthesis : In plants, benzyl alcohol is a benzenoid compound derived from the aromatic amino acid L-phenylalanine. The pathway typically begins with the enzyme Phenylalanine Ammonia-Lyase (PAL). frontiersin.org A key intermediate is benzaldehyde (B42025), which is then reduced to benzyl alcohol by a benzaldehyde reductase (BAR) or similar alcohol dehydrogenase. frontiersin.org An engineered pathway in Escherichia coli has demonstrated the synthesis of benzyl alcohol from L-phenylalanine using a cascade of enzymes including L-amino acid deaminase (LAAD), hydroxymandelate synthase (HmaS), (S)-mandelate dehydrogenase (SMDH), benzoylformate decarboxylase (BFD), and a phenylacetaldehyde (B1677652) reductase (PAR). researchgate.net
Nonanoic Acid Biosynthesis : Nonanoic acid is a medium-chain, odd-numbered fatty acid. The general biosynthesis of fatty acids occurs via the acetate (B1210297) pathway, catalyzed by the Fatty Acid Synthase (FAS) complex. atamanchemicals.com The production of odd-chain fatty acids is less common than even-chain fatty acids but occurs in some plants (like Pelargonium) and bacteria. atamankimya.com The chain length of the fatty acid is often determined by the specificity of an acyl-ACP thioesterase, which terminates the elongation process. google.com Alternative pathways, such as the enzymatic cleavage of linoleic acid by lipoxygenase and hydroperoxide lyase, can also yield precursors like 9-oxononanoic acid. researchgate.net
Table 3: Key Enzymes in the Biosynthesis of Benzyl Alcohol and Nonanoic Acid Precursors
| Precursor | Pathway | Key Enzymes | Function | Organism Type |
|---|---|---|---|---|
| Benzyl Alcohol | Phenylpropanoid/Benzenoid | Phenylalanine Ammonia-Lyase (PAL) | Deaminates L-phenylalanine. frontiersin.org | Plants |
| Benzaldehyde Reductase (BAR) | Reduces benzaldehyde to benzyl alcohol. frontiersin.org | Plants | ||
| Benzyl Alcohol O-benzoyltransferase (BEBT) | Catalyzes the formation of benzyl benzoate (B1203000) from benzyl alcohol and benzoyl-CoA. wikipedia.org | Plants | ||
| Nonanoic Acid | Fatty Acid Synthesis | Fatty Acid Synthase (FAS) | Catalyzes the elongation of the fatty acid chain. atamanchemicals.com | Plants, Microbes |
| Acyl-ACP Thioesterase | Terminates fatty acid chain elongation, controlling chain length. google.com | Plants, Microbes |
The synthesis of volatile esters is a highly regulated process, controlled at the genetic level by the expression of biosynthetic genes and the transcription factors that bind to them.
The final enzymatic step in ester formation is catalyzed by alcohol acyltransferases (AATs). researchgate.net These enzymes belong to families like the BAHD acyltransferase family, which is known for a relatively broad range of alcohol substrates. nih.gov Genes encoding these enzymes, such as BEAT (benzyl alcohol acetyl transferase) in Clarkia breweri, are often expressed specifically in tissues that produce floral scents, like petals. nih.gov
Transcriptomic analyses, particularly through RNA sequencing (RNA-Seq), have become instrumental in identifying genes involved in floral scent production. nih.govplos.org Studies on fragrant flowers have shown that the expression of genes related to the biosynthesis of terpenoids, benzenoids, and fatty acid derivatives is often coordinated and developmentally regulated, with expression levels peaking at full bloom when scent emission is highest. nih.govcabidigitallibrary.org
Several families of transcription factors (TFs) have been identified as key regulators of these biosynthetic pathways. These TFs bind to promoter regions of pathway genes to activate or repress their transcription.
MYB TFs : These proteins are known to control phenylpropanoid metabolism, which produces precursors for benzenoids. nih.govmdpi.com
bHLH TFs : This family often works in conjunction with MYB TFs to regulate metabolic pathways. mdpi.com
WRINKLED1 (WRI1) : A key transcription factor that regulates glycolysis and fatty acid metabolism, thereby influencing the availability of acyl-CoA precursors. mdpi.com
NAC TFs : These plant-specific TFs have been implicated in the regulation of monoterpenoid production and other secondary metabolic pathways. frontiersin.org
Table 4: Transcription Factors Regulating Precursor Biosynthesis Pathways
| Transcription Factor Family | Regulated Pathway | Example Function |
|---|---|---|
| MYB | Phenylpropanoid/Benzenoid Synthesis nih.govmdpi.com | Regulates genes for enzymes like PAL and C4H. nih.gov |
| bHLH | Phenylpropanoid Synthesis mdpi.com | Often forms regulatory complexes with MYB proteins. mdpi.com |
| WRINKLED1 (WRI1) | Fatty Acid Synthesis mdpi.com | Upregulates genes involved in glycolysis and fatty acid biosynthesis. mdpi.com |
| NAC | Terpenoid/Secondary Metabolism frontiersin.org | Can orchestrate the regulation of volatile compound production. frontiersin.org |
Enzymatic Machinery Involved in Benzyl Alcohol and Nonanoic Acid Precursor Formation
Ecological Roles of Nonanoate Esters as Chemical Entities (Focus on chemical presence, not biological activity)
Nonanoate esters, as part of the broader class of volatile organic compounds (VOCs), exist in various ecological contexts primarily due to their chemical properties. Their presence is a result of natural emissions from biological sources and subsequent distribution in the environment.
Atmospheric Presence : As biogenic volatile organic compounds (BVOCs), nonanoate esters and their precursors are emitted into the atmosphere by vegetation. ipcc.chmdpi.com These emissions are a significant component of the chemical makeup of the air, particularly in forested and agricultural areas. ipcc.ch Natural emissions occur predominantly in the tropics but are also significant in temperate regions during warmer seasons. ipcc.ch
Presence in Flora and Related Products : Nonanoic acid and its esters are found in various plants and plant-derived products. For instance, nonanoic acid is present in apples and grapes. atamankimya.com Methyl nonanoate, a related ester, has been identified as a volatile component in chestnut flowers and subsequently in chestnut honey, indicating its transfer from the plant to other parts of the ecosystem. ebi.ac.uk
Environmental Distribution : Nonanoic acid is widespread in the environment. It can be found on the leaf surfaces of plants and in the soil, where it results from the decomposition of organic matter. usda.gov Due to its volatility and the reversible formation of its ammonium (B1175870) salt, it can move between air, water, and soil. usda.gov
Table 5: List of Compound Names
| Compound Name |
|---|
| Acetoin |
| Acetyl-CoA |
| Ammonium nonanoate |
| Benzaldehyde |
| Benzene |
| Benzoic acid |
| Benzoyl-CoA |
| Benzyl acetate |
| Benzyl alcohol |
| Benzyl benzoate |
| This compound |
| Benzyltrimethylammonium |
| cis-3-Hexen-1-yl acetate |
| Dehydrovomifoliol |
| Dihydrocapsiate |
| (L)2-5 dihydro-phenylalanine |
| Ethyl decanoate |
| Ethyl nonanoate |
| Eugenol |
| L-phenylalanine |
| Linoleic acid |
| Malonyl-CoA |
| Methyl nonanoate |
| Methyl salicylate |
| Nonanal |
| Nonane |
| Nonanoic acid |
| 9-Oxononanoic acid |
| 1-Phenylethanol |
Environmental Fate and Degradation Studies of Benzyl Nonanoate
Abiotic Transformation Mechanisms in Environmental Compartments
Abiotic degradation involves non-biological processes such as photolysis and hydrolysis, which can break down chemical compounds in the environment.
Photolysis, or degradation by light, can be a significant pathway for the transformation of benzyl (B1604629) esters in the environment. While direct photolysis of many esters is limited, indirect photolysis, sensitized by other substances present in the environment like humic acids, can be important. acs.org
In aquatic systems, the presence of photosensitizers can accelerate the degradation of organic compounds. For some phthalate (B1215562) esters, which share structural similarities with benzyl esters, photolysis has been identified as a primary contributor to their total abiotic degradation under natural sunlight. nih.gov Studies on pesticides containing a benzyl ester linkage show that irradiation can lead to the cleavage of the ester bond. nih.gov Specifically, the cleavage can occur at the bond between the carbonyl group and the oxygen (α-cleavage) or the bond between the oxygen and the benzyl group (β-cleavage), leading to the formation of radicals that can undergo further reactions. nih.gov
In the atmosphere, photolytic degradation is predicted to be a more significant pathway for some esters, with estimated half-lives in the range of a few days. mst.dk The high volatility of some smaller benzyl esters, like benzyl acetate (B1210297), facilitates their presence in the atmosphere where they can be degraded.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of an ester like benzyl nonanoate (B1231133) to hydrolysis is highly dependent on pH and temperature. Generally, ester hydrolysis can be catalyzed by acids or bases.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This process is typically slower than base-catalyzed hydrolysis. nih.gov
Neutral Hydrolysis: At neutral pH, the spontaneous hydrolysis of esters is generally slow. For some similar esters, hydrolysis at neutral pH has been found to be negligible. nih.gov
Base-Catalyzed (Alkaline) Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, which is a more efficient process. chalmers.se Consequently, benzyl esters are more labile on the alkaline side. chalmers.sescite.ai For example, a related compound, [1,1'-Biphenyl]-4-yl nonanoate, shows stability in neutral and acidic conditions but undergoes hydrolysis in basic media.
Factors Influencing Abiotic Degradation of Benzyl Esters
| Factor | Influence on Degradation | Environmental Compartment | Relevant Findings |
|---|---|---|---|
| Sunlight (Photolysis) | Can be a major degradation pathway, especially via indirect photolysis sensitized by other substances. acs.org | Aquatic, Atmospheric | Photolysis is a primary contributor to the abiotic degradation of some phthalate esters under sunlight. nih.gov |
| pH (Hydrolysis) | Significantly affects stability. Degradation is faster in alkaline (basic) conditions compared to neutral or acidic conditions. nih.govchalmers.se | Aquatic, Soil | Esters are generally more stable under acidic conditions and more labile under alkaline conditions. chalmers.se |
| Temperature | Higher temperatures generally increase the rates of both photolysis and hydrolysis. | All | General chemical kinetics principle. |
Photolytic Degradation Pathways of Benzyl Esters in Aquatic and Atmospheric Systems
Biodegradation Pathways and Microbial Ecology
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the environmental fate of many organic chemicals, including esters.
A wide variety of microorganisms from diverse environments have been shown to degrade esters. These microbes are often isolated from contaminated sites, such as soil from industrial areas, dairy waste, and compost heaps, which are rich in ester-containing compounds. scispace.com
Commonly used methods for isolating ester-degrading microorganisms involve enrichment cultures using the target ester as the sole carbon source. scientific.netresearchgate.net This is followed by screening on agar (B569324) plates containing a substrate like tributyrin, where the formation of a clear zone around a colony indicates esterase activity. scispace.compsmjournals.org
Genera of bacteria known to produce ester-hydrolyzing enzymes (esterases and lipases) include Bacillus, Pseudomonas, Acinetobacter, Arthrobacter, and Nocardia. scispace.comresearchgate.netpsmjournals.orgoup.com For example, Acinetobacter sp. and Arthrobacter sp. were isolated from contaminated sludge and showed the ability to degrade butyl benzyl phthalate. researchgate.net Fungi, such as Aspergillus versicolor and Phanerochaete chrysosporium, are also known to produce esterases and degrade ester compounds. scientific.netijcce.ac.ir Microorganisms from a bovine rumen metagenome have also been identified as a source of novel lipases and esterases. nih.gov
The primary enzymatic step in the biodegradation of benzyl nonanoate is the hydrolysis of the ester bond, catalyzed by enzymes called esterases or lipases. ijcce.ac.ir This reaction cleaves the molecule into benzyl alcohol and nonanoic acid. ljmu.ac.ukoecd.org
Enzyme Action: Esterases are hydrolases that typically act on water-soluble esters with short-chain fatty acids, while lipases act on water-insoluble long-chain triglycerides. ijcce.ac.ir The active sites of these enzymes often contain a catalytic triad (B1167595) of amino acids, frequently including a serine residue. nih.gov The serine's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester bond, which leads to the cleavage of the ester. nih.gov
Further Metabolism: Following hydrolysis, the resulting products, benzyl alcohol and nonanoic acid, are further metabolized by the microorganisms through central metabolic pathways.
Benzyl alcohol is typically oxidized to benzoic acid, which can then be further degraded. oecd.org
Nonanoic acid , a nine-carbon fatty acid, can be broken down through the β-oxidation pathway, a process that sequentially shortens the fatty acid chain to produce acetyl-CoA, which enters the citric acid cycle for energy production. atamankimya.com
Microorganisms and Enzymes in Ester Degradation
| Microorganism Genus/Species | Enzyme Type | Degradation Capability | Source |
|---|---|---|---|
| Bacillus sp. | Esterase/Lipase (B570770) | Production of ester-hydrolyzing enzymes. scispace.compsmjournals.org | Soil, Industrial Waste scispace.compsmjournals.org |
| Acinetobacter sp. | Esterase | Degradation of butyl benzyl phthalate. researchgate.net | Contaminated Sludge researchgate.net |
| Arthrobacter sp. | Esterase | Degradation of butyl benzyl phthalate. researchgate.net | Contaminated Sludge researchgate.net |
| Phanerochaete chrysosporium | Esterase | Effective degradation of butyl benzyl phthalate. scientific.net | Fungus scientific.net |
| Aspergillus versicolor | Esterase | Hydrolyzes water-soluble short-chain fatty acid esters. ijcce.ac.ir | Fungus ijcce.ac.ir |
Bioremediation leverages the metabolic capabilities of microorganisms to clean up contaminated environments. For sites contaminated with esters, several strategies can be employed.
Natural Attenuation: This involves monitoring the natural degradation of contaminants by indigenous microbial populations without intervention. It is most effective for easily biodegradable compounds in environments with favorable conditions. frontiersin.org
Biostimulation: This strategy involves the addition of nutrients (like nitrogen and phosphorus), oxygen, or other electron acceptors to stimulate the activity of the native microbial populations capable of degrading the contaminant. frontiersin.orgfrontiersin.org Optimizing conditions such as pH, moisture, and temperature can also enhance bioremediation. frontiersin.orgmdpi.com
Bioaugmentation: This approach involves introducing specific, pre-selected microorganisms or microbial consortia with potent degradative capabilities to a contaminated site. frontiersin.orgtaylorfrancis.com This is particularly useful when the indigenous microbial population lacks the ability to degrade the specific contaminant efficiently.
These strategies can be applied in-situ (in place) or ex-situ (where contaminated soil or water is removed and treated elsewhere). Ex-situ techniques include biopiles, landfarming, and slurry-phase bioreactors, which allow for greater control over environmental conditions to optimize degradation rates. frontiersin.orgtaylorfrancis.comscielo.br For example, slurry-phase reactors have been shown to be effective for treating soils contaminated with phthalate esters. taylorfrancis.com
Enzymatic Mechanisms of Ester Hydrolysis and Further Metabolism in Microbes
Research on Transformation Products and Environmental Persistence
The study of this compound's transformation in the environment involves identifying the intermediate compounds formed during its degradation and assessing how long the original compound and its byproducts remain in various environmental compartments. While specific, in-depth studies exclusively on this compound are limited, research on analogous compounds, particularly other benzyl esters, provides significant insights into its likely environmental behavior.
Methodologies for Identifying Degradation Intermediates and Byproducts
The identification of transient intermediates and final byproducts of this compound degradation is fundamental to a comprehensive environmental risk assessment. A variety of sophisticated analytical techniques are employed for this purpose, enabling the separation, detection, and structural elucidation of these transformation products.
Chromatographic and Spectrometric Techniques:
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful separation techniques pivotal in the analysis of environmental samples. conicet.gov.aramericanpharmaceuticalreview.com In the context of this compound, reversed-phase HPLC is a primary method for separating the parent compound from its more polar degradation products, such as benzyl alcohol and nonanoic acid. conicet.gov.argoogle.com
Mass spectrometry (MS), often coupled with a chromatographic system (e.g., GC-MS or LC-MS), is the definitive tool for identifying the chemical structures of these separated compounds. conicet.gov.ar These hyphenated techniques provide detailed information on the molecular weight and fragmentation patterns of the analytes, which allows for the confident identification of degradation intermediates. For instance, in a study on the photochemical degradation of the analogous compound benzyl formate (B1220265), LC-Q-TOF/MS and GC-MS were instrumental in identifying products such as benzaldehyde (B42025), benzyl alcohol, and benzoic acid.
Advanced Methodologies:
Further detailed structural information can be obtained using tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), which provide greater specificity and accuracy in identification, even for complex environmental matrices. conicet.gov.ar Nuclear Magnetic Resonance (NMR) spectroscopy, while less commonly used for trace environmental analysis, is an invaluable tool for the unequivocal structure elucidation of unknown impurities or degradation products when they can be isolated in sufficient quantities. conicet.gov.ar
The following table summarizes the key analytical methodologies used in the study of ester degradation.
| Analytical Technique | Application in Degradation Studies | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile degradation products. | High separation efficiency for volatile compounds; provides structural information through mass spectra. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of a wide range of non-volatile and polar degradation products. | Applicable to a broader range of compound polarities and thermal stabilities than GC-MS. conicet.gov.ar |
| High-Performance Liquid Chromatography (HPLC) | Separation of parent compounds from degradation products, often prior to MS analysis. | Robust and versatile for separating complex mixtures. conicet.gov.argoogle.com |
| Tandem Mass Spectrometry (MS/MS) | Structural confirmation of identified byproducts. | Increased selectivity and specificity, aiding in the identification of compounds in complex matrices. conicet.gov.ar |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for unambiguous elemental composition determination. | Provides high confidence in the identification of unknown compounds. |
Modeling Environmental Persistence and Transport of this compound Analogs
In the absence of extensive empirical data for this compound, computational modeling provides a valuable means of predicting its environmental persistence and transport. These models utilize the chemical's structure and physicochemical properties to estimate its behavior in various environmental compartments.
Quantitative Structure-Activity Relationships (QSAR):
QSAR models are mathematical equations that relate the chemical structure of a compound to a specific property, such as its rate of degradation or toxicity. scielo.brecetoc.org For this compound and its analogs, QSARs can be developed to predict key environmental fate parameters. These models are built using experimental data from a series of structurally related chemicals. tandfonline.comresearchgate.net For esters, properties like the octanol-water partition coefficient (Kow) are often used as descriptors to predict endpoints such as aquatic toxicity and biodegradation rates. scielo.br The general principle is that structurally similar compounds are likely to exhibit similar environmental behaviors. oecd.org
Read-Across Approaches:
The read-across methodology is another important tool, particularly for data-poor chemicals like this compound. ljmu.ac.uk This approach involves using data from well-studied, structurally similar compounds (source chemicals) to predict the properties of the target chemical. For benzyl alkanoates, benzyl acetate and the primary metabolite, benzyl alcohol, often serve as source chemicals for predicting the toxicological and metabolic profiles of longer-chain esters like this compound. oecd.orgljmu.ac.uk The underlying assumption is that these esters will follow a similar metabolic pathway of hydrolysis to benzyl alcohol and the corresponding carboxylic acid. oecd.orgljmu.ac.uk
Evaluative Fate Modeling:
The table below outlines common modeling approaches and their applications for assessing the environmental fate of this compound analogs.
| Modeling Approach | Description | Application to this compound Analogs |
| Quantitative Structure-Activity Relationship (QSAR) | Mathematical models that correlate chemical structure with a specific environmental endpoint. | Predicts properties like biodegradability, aquatic toxicity, and partition coefficients based on molecular descriptors. scielo.brtandfonline.comresearchgate.net |
| Read-Across | Uses data from structurally similar, well-studied chemicals to predict the properties of a data-poor chemical. | Infers the metabolic fate and potential toxicity of this compound based on data for benzyl acetate and benzyl alcohol. oecd.orgljmu.ac.uk |
| Evaluative Fate Models (e.g., Fugacity Models) | Predicts the partitioning, transport, and persistence of a chemical in a model environment. | Estimates the distribution of this compound in air, water, and soil, and its overall environmental residence time. researchgate.netepa.gov |
Theoretical and Computational Studies of Benzyl Nonanoate
Quantum Chemical Calculations for Molecular Structure and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of molecules. From this, a wide range of properties, including geometry, energy, and reactivity indices, can be derived. For a molecule like benzyl (B1604629) nonanoate (B1231133), which combines a flexible alkyl chain with a rigid aromatic group, these calculations are invaluable for understanding its fundamental chemical nature.
The flexibility of the nonanoate chain and the rotational freedom around the ester linkage mean that benzyl nonanoate can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and the energy barriers between them.
A simplified potential energy surface can be visualized by plotting the energy as a function of two key dihedral angles. The resulting contour map reveals the low-energy regions corresponding to the most probable molecular shapes. researchgate.net
Table 1: Representative Low-Energy Conformations for a Model Ester Fragment (R-CO-O-CH₂-R') This interactive table illustrates typical dihedral angles that define low-energy conformations in ester molecules, based on computational studies.
| Conformer | Dihedral Angle 1 (ω) O=C-O-C (°) | Dihedral Angle 2 (τ) C-O-C-C (°) | Relative Energy (kcal/mol) |
| Global Minimum | ~0 (syn-periplanar) | ~180 (anti-periplanar) | 0.0 |
| Local Minimum 1 | ~0 (syn-periplanar) | ~80 (gauche) | 1.5 |
| Local Minimum 2 | ~180 (anti-periplanar) | ~180 (anti-periplanar) | 4.0 |
Note: Data is illustrative and based on general findings for esters. Specific values for this compound would require dedicated calculations.
Quantum chemistry is instrumental in modeling the chemical reactions that form and break down esters: esterification and hydrolysis. These models can elucidate reaction mechanisms, identify transition states, and calculate thermodynamic and kinetic parameters, such as reaction enthalpies (ΔH) and activation energies (Ea).
Esterification: The formation of this compound from nonanoic acid and benzyl alcohol is an equilibrium reaction. Computational models can simulate this process, often confirming a multi-step mechanism. nih.gov For similar acid-catalyzed esterifications, calculations have been used to determine activation energies. For example, the esterification of benzoic acid with 1-butyl alcohol has a calculated forward activation energy of 58.40 kJ∙mol⁻¹. dnu.dp.ua Kinetic modeling, often guided by computational predictions, helps optimize reaction conditions by simulating the interplay between reactant concentrations, temperature, and catalyst loading. nih.govmdpi.comlidsen.com
Hydrolysis: The hydrolysis of an ester, yielding an acid and an alcohol, can be catalyzed by acid or base. The base-catalyzed mechanism for carboxylic acid esters is typically a bimolecular acyl-oxygen fission (BAc2) reaction. epa.gov Computational models like SPARC can predict hydrolysis rate constants from molecular structure alone. epa.gov Car-Parrinello molecular dynamics simulations have shown that for methyl formate (B1220265) hydrolysis in water, the activation free energy is consistent with a mechanism involving cooperative catalysis by water molecules, with a barrier of 23.8 kcal/mol. acs.org Studies on other esters have used computational methods to calculate activation parameters, finding values like ΔG‡ = 27.8 kcal mol⁻¹ for the hydrolysis of a zwitterionic ester, which aligns well with experimental data. nih.gov
Table 2: Computationally Determined Kinetic and Thermodynamic Data for Ester Reactions This table presents examples of data obtained through computational modeling for reactions analogous to the esterification and hydrolysis of this compound.
| Reaction | Ester System | Catalyst | Parameter | Calculated Value | Reference |
| Esterification | Benzoic acid + 1-Butanol | p-toluenesulfonic acid | Activation Energy (Ea) | 58.40 kJ/mol | dnu.dp.ua |
| Esterification | Oleic Acid + Methanol | Sulfuric Acid | Activation Energy (Ea) | 57.37 kJ/mol | mdpi.com |
| Hydrolysis | Methyl Formate | Water (neutral) | Activation Free Energy (ΔG‡) | 23.8 kcal/mol | acs.org |
| Hydrolysis | Glycylserine (ester form) | Water (neutral) | Activation Free Energy (ΔG‡) | 27.8 kcal/mol | nih.gov |
Conformational Analysis and Potential Energy Surface Mapping of Esters
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum mechanics excels at describing individual molecules and reactions, molecular dynamics (MD) simulations are the tool of choice for studying the behavior of molecules in bulk phases (liquids, solutions) and their interactions with other molecules over time. MD simulations treat atoms as classical particles moving according to forces derived from a "force field," allowing for the simulation of systems containing thousands to millions of atoms.
The way a molecule interacts with a solvent is crucial to its behavior. This compound is an amphiphilic molecule, with a polar ester headgroup and large nonpolar regions (the nonyl chain and the benzyl group). MD simulations can predict how it will be solvated in different media.
In polar solvents like water, the nonpolar tails would experience hydrophobic effects, leading to aggregation or positioning at interfaces, while the polar ester group would form hydrogen bonds with water molecules. bohrium.com
In nonpolar solvents like hexane, the nonpolar regions of this compound would be favorably solvated, while the polar ester group would be less so.
In mixed solvents , such as water-ethanol mixtures, preferential solvation can occur. MD simulations of ethyl acetate (B1210297) in water-ethanol showed that ethanol (B145695) preferentially solvates the ester, with water being located in the next solvation layer. researchgate.net This partitioning within the immediate solvation shell directly affects properties like reaction rates. researchgate.net Similar effects would be expected for this compound, where the composition of the solvent shell around the ester group would be highly dependent on the solvent mixture. The Reference Interaction Site Model (RISM) is another theoretical approach that has shown good accuracy in calculating solvation free energies and partition coefficients for esters. researchgate.net
Esters are common motifs in biologically active molecules, and MD simulations are widely used to study their physical interactions with macromolecules like proteins and lipid membranes. mdpi.comnih.gov These simulations can reveal the specific binding modes and non-covalent forces that govern these interactions.
When an ester-containing molecule docks into the active site of a protein, MD can model the process and identify the key interactions. These often include:
Hydrogen bonds between the ester's carbonyl oxygen and donor groups (e.g., -NH or -OH) on the protein.
Hydrophobic interactions between the alkyl or benzyl groups of the ester and nonpolar amino acid residues in a binding pocket.
For example, MD simulations have been used to study how phorbol (B1677699) esters bind to the C1b domain of Protein Kinase C-δ, revealing specific interactions with membrane cholesterol that are modulated by the ligand's insertion depth. mdpi.com Other simulations have shown how surfactant proteins interact with lipid layers, with charged amino acid side chains serving as "anchors" in the ester bond region of the lipids. nih.gov Studies have also investigated how replacing peptide bonds with ester bonds in a protein affects its folding and stability, showing that the interaction patterns change to maintain compactness. nih.gov
Solvation Behavior of this compound in Different Media
Cheminformatics and Data Science Applications in Ester Research
Cheminformatics and data science apply computational and informational techniques to solve chemical problems, often involving large datasets. drugdesign.org These fields are increasingly used to analyze, predict, and organize information about chemical compounds, including esters.
Chemical Databases and Property Prediction: Large databases (like PubChem) store information on millions of compounds, including this compound. nih.gov Cheminformatics tools use this data to develop Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models. These models use molecular descriptors—numerical values that encode a molecule's structural and physicochemical features—to predict properties like boiling point, solubility, or biological activity without the need for experiment. researchgate.net
Molecular Similarity and Classification: By calculating a "fingerprint" of molecular descriptors for a large set of esters, data science algorithms can be used to cluster them based on chemical similarity. researchgate.net This can help in classifying compounds, for example, by grouping esters that are likely to have similar fragrances or material properties. Hierarchical clustering analysis based on molecular descriptors has been used to group esters and ketones, revealing that the primary division is based on the functional group. researchgate.net
Analysis of Complex Mixtures: Data science techniques are also applied to the analysis of complex experimental data. For instance, in the gas chromatography-mass spectrometry (GC-MS) analysis of wax esters, algorithms can be used for the automatic identification of different ester species from the complex spectral data, a task that would be laborious to perform manually. nih.govnih.gov
Table 3: Examples of Molecular Descriptors Used in Cheminformatics Studies of Esters This interactive table lists common descriptors that can be calculated from a molecule's structure and used in data science models to predict its properties.
| Descriptor Class | Example Descriptor | Information Encoded | Potential Application for Esters |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Correlating with physical properties like volatility. |
| Topological | Wiener Index | A measure of molecular branching. | Differentiating between linear and branched-chain ester isomers. |
| Geometrical | Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. | Modeling solubility and interactions with macromolecules. bohrium.com |
| Physicochemical | LogP (Octanol-Water Partition Coeff.) | A measure of lipophilicity or hydrophobicity. | Predicting membrane permeability and environmental fate. |
| Electronic | Dipole Moment | The measure of net molecular polarity. | Understanding intermolecular forces and solvation. |
Development of Predictive Models for Ester Synthesis and Degradation Pathways
The synthesis and degradation of esters, including this compound, are complex processes influenced by numerous variables. Computational modeling provides a powerful tool to predict reaction outcomes, understand mechanisms, and optimize conditions, thereby accelerating research and development. Predictive models, particularly those based on Quantitative Structure-Activity Relationships (QSAR) and kinetic modeling, are instrumental in forecasting the behavior of esters.
Predictive Models for Ester Synthesis:
The efficiency of ester synthesis, such as the Fischer-Speier esterification of benzyl alcohol with nonanoic acid, can be predicted using QSAR models. arabjchem.org These models establish a mathematical correlation between the chemical structure of reactants and the resulting reaction yield or rate. The process involves calculating a set of molecular descriptors that quantify various aspects of a molecule's physicochemical properties.
For instance, in the synthesis of a series of esters, descriptors related to steric, electronic, and hydrophobic properties are calculated for the parent alcohol and carboxylic acid. arabjchem.orgnih.gov These descriptors are then used as independent variables in a multiple linear regression (MLR) or other machine learning algorithms to build a model that predicts the biological activity or, in this case, the synthesis efficiency. arabjchem.orgfarmaciajournal.com For example, a QSAR study on monochloroacetic acid derivatives highlighted the importance of steric parameters like molar refractivity (MR) in describing their formation and activity. arabjchem.org Such models can pre-emptively identify which structural combinations of alcohols and acids are likely to produce high yields of the desired ester, like this compound, saving significant time and resources in experimental work. farmaciajournal.com
Interactive Table: Key Descriptor Classes in QSAR Modeling for Ester Synthesis Users can filter the table by descriptor type to see examples and their relevance.```html
| Descriptor Type | Example Descriptors | Relevance to Synthesis |
|---|---|---|
| Electronic | Total Energy (Te), Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy | Influences reaction mechanisms, catalyst interaction, and the reactivity of the carboxylic acid and alcohol functional groups. |
| Steric | Molar Refractivity (MR), Molar Volume, Surface Area | Describes the size and shape of molecules, which can affect the accessibility of the reaction center (steric hindrance). |
| Topological | Connectivity Indices, Wiener Index | Quantifies molecular branching and structure, which can correlate with physical properties and reactivity. |
| Hydrophobic | LogP (Partition Coefficient) | Relates to the solubility of reactants and products in the reaction medium, which can influence reaction equilibrium and product isolation. |
Big Data Analysis for Identification of Novel Ester-Related Research Avenues
The proliferation of large-scale chemical and biological datasets, often termed "big data," has opened new frontiers in chemical research. uni.luFor esters like this compound, which are significant in the flavor and fragrance industry, big data analytics and machine learning are becoming indispensable for discovering novel applications and research directions. alwsci.comgrandviewresearch.com The foundation of this data-driven approach lies in the creation and curation of extensive databases. nih.govThese repositories contain information on thousands of molecules, including esters, detailing their chemical structures, sensory descriptions, and physical properties. nih.govacs.orgThe analysis of these vast datasets allows researchers to uncover patterns and correlations that would be impossible to identify through traditional, smaller-scale analysis. uni.lueuropa.euBig Data in Flavor and Fragrance Research:
In the context of flavors and fragrances, where esters are a prominent class of compounds, big data analysis is used to predict sensory properties and identify novel molecules. alwsci.comdatamintelligence.comBy applying machine learning algorithms to databases linking chemical structures to aroma profiles, researchers can build models that predict the scent of a new or uncharacterized ester. alwsci.comThis accelerates the discovery of new fragrance ingredients. Furthermore, analyzing large datasets from consumer preferences can help optimize fragrance formulations to meet market demands. alwsci.comIdentifying Novel Research Avenues:
Beyond sensory prediction, big data analysis can pinpoint new research avenues for esters. One major area is in biocatalysis and biodegradation. Researchers utilize large sequence databases, such as the Lipase (B570770) Engineering Database (LED), to bioprospect for new enzymes. nih.govMachine learning models are trained on these databases to predict which enzymes, specifically esterases, are capable of hydrolyzing specific esters or exhibiting substrate promiscuity (the ability to act on a wide range of substrates). nih.govresearchgate.net For example, an ensemble classifier called EP-pred was developed by training three machine learning algorithms (Support Vector Machines, k-Nearest Neighbors, and a Linear model) on a dataset of 145 esterases and 96 substrates. nih.govSuch tools can screen vast genomic databases to identify novel esterase candidates with desired properties, potentially for applications in green chemistry or bioremediation, where the breakdown of ester-based compounds is required. This data-driven approach significantly increases the efficiency of discovering new biocatalysts compared to traditional experimental screening. nih.govInteractive Table: Examples of Databases Utilized in Ester-Related Research This table provides an overview of databases that house data relevant to esters and their applications.
Future Directions and Emerging Research Areas in Benzyl Nonanoate Studies
Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to redefine the landscape of chemical synthesis, including that of esters like benzyl (B1604629) nonanoate (B1231133). These computational tools offer the potential to accelerate the discovery of new synthetic routes, optimize reaction conditions, and even design novel fragrance and flavor profiles with greater efficiency and precision than traditional trial-and-error methods. visium.com
Machine learning models, particularly those based on artificial neural networks (ANN) and Bayesian optimization, are being developed to predict and optimize the outcomes of chemical reactions. researchgate.netchemrxiv.orgcam.ac.uk For ester synthesis, this could involve predicting the yield of benzyl nonanoate under various conditions, such as different catalysts, temperatures, and reactant ratios. By analyzing vast datasets of reaction outcomes, ML algorithms can identify the most influential parameters for maximizing yield and minimizing byproducts. aimspress.com For example, in the context of biodiesel production, which involves the transesterification of fatty acids, ML models have successfully predicted optimized synthesis conditions. researchgate.netaimspress.com
The table below illustrates the potential applications of AI and machine learning in the synthesis and design of this compound.
| Application Area | AI/ML Tool/Technique | Potential Impact on this compound |
| Synthesis Optimization | Artificial Neural Networks (ANN), Bayesian Optimization | Prediction of optimal reaction conditions (temperature, catalyst, reactant ratio) for maximizing this compound yield. researchgate.netchemrxiv.orgcam.ac.uk |
| Novel Fragrance Design | Generative AI Models (e.g., OGDiffusion) | Creation of new fragrance profiles incorporating this compound based on desired scent descriptors. earth.comazorobotics.com |
| Formulation Assistance | AI-powered Systems (e.g., CARTO, Philyra) | Suggestion of novel combinations of this compound with other fragrance ingredients to create unique and appealing scents. latelierparfum.com |
| Reformulation | AI-driven Reformulation Services | Rapid identification of alternative ingredients to reformulate products containing this compound in response to regulatory or supply chain changes. makeup-in-paris.com |
Advancements in High-Throughput Screening for Biocatalyst Discovery
The use of biocatalysts, such as enzymes, in chemical synthesis is a cornerstone of green chemistry. For the production of esters like this compound, lipases and esterases are of particular interest due to their high selectivity and ability to function under mild reaction conditions. High-throughput screening (HTS) methods are instrumental in discovering and engineering novel biocatalysts with improved properties, such as enhanced stability, activity, and substrate specificity. acs.org
Traditional screening methods can be laborious and time-consuming. However, modern HTS platforms, often utilizing microfluidics and colorimetric or fluorimetric assays, allow for the rapid screening of thousands of enzyme variants. mdpi.comresearchgate.net These methods often rely on synthetic substrates that release a colored or fluorescent molecule upon enzymatic cleavage, enabling the rapid identification of active enzymes. researchgate.netnih.gov For instance, a high-throughput screening platform has been developed for the rapid profiling of alcohol acyltransferases (AATs), enzymes that are key to the microbial biosynthesis of esters. ornl.gov
Droplet-based microfluidics is a particularly powerful HTS technology where individual cells or enzymes are encapsulated in picoliter-sized droplets, each acting as a separate microreactor. mdpi.com This allows for millions of individual assays to be performed in a short amount of time. Such technology could be adapted to screen for novel lipases or esterases capable of efficiently synthesizing this compound from benzyl alcohol and nonanoic acid.
Furthermore, HTS assays are being developed to screen for enzymes that are tolerant to organic solvents, a crucial property for many industrial biotransformations where substrates may have low water solubility. asm.org The table below summarizes some of the advanced HTS methods applicable to the discovery of biocatalysts for this compound synthesis.
| HTS Method | Principle | Relevance to this compound Biocatalyst Discovery |
| Chromogenic/Fluorogenic Assays | Enzyme activity is detected by the release of a colored or fluorescent product from a synthetic substrate. researchgate.netnih.gov | Rapidly identifies active lipases/esterases from large mutant libraries that could potentially synthesize this compound. |
| Droplet-Based Microfluidics | Encapsulation of single enzymes/cells in picoliter droplets for massive parallel screening. mdpi.com | Enables ultra-high-throughput screening of millions of enzyme variants for improved this compound synthesis. |
| pH-Shift Assays | Detects the change in pH resulting from the formation of a carboxylic acid during ester hydrolysis (or consumption during esterification). plos.org | A simple, label-free method to screen for esterase activity relevant to this compound synthesis. |
| Organic Solvent Tolerance Screens | Assays designed to identify enzymes that remain active in the presence of organic solvents. asm.org | Crucial for finding robust biocatalysts for this compound synthesis, as the reactants may have limited aqueous solubility. |
Research on Sustainable and Circular Economy Approaches for Ester Production and Recycling
The chemical industry is increasingly moving towards a more sustainable and circular economic model, which emphasizes the use of renewable resources and the recycling of materials. For esters like this compound, this translates to a focus on green synthesis methods and the development of strategies to recover and reuse components from end-of-life products.
The principles of green chemistry are central to the sustainable production of this compound. This includes the use of renewable feedstocks, such as bio-derived benzyl alcohol and nonanoic acid. Nonanoic acid, for instance, can be produced as a byproduct of the ozonolysis of oleic acid, a fatty acid found in vegetable oils. acs.org Research is also exploring the use of whole-cell biocatalysts, such as Candida tropicalis, to convert nonanoic acid into other valuable chemicals, showcasing the potential for integrated biorefineries. acs.org The use of biocatalysts, as discussed in the previous section, also aligns with green chemistry principles by reducing the need for harsh catalysts and reaction conditions. researchgate.net
The concept of a circular economy in the fragrance industry involves reimagining the entire lifecycle of a product. fastercapital.com This includes designing products for disassembly and recycling, and developing methods to recover valuable fragrance components from waste streams. While the direct recycling of this compound from consumer products is challenging, the broader principles of a circular economy can be applied to its production. This includes using recycled solvents, minimizing energy consumption, and designing processes that generate minimal waste. Some companies are already marketing "Scopeblue®" products that utilize recycled or bio-based raw materials and have a lower carbon footprint. lanxess.com
The European Green Deal and other similar initiatives are driving the chemical industry to adopt more sustainable practices. ifrafragrance.org This includes a focus on the lifecycle assessment of products to understand their environmental impact from cradle to grave. For this compound, this would involve evaluating the sustainability of its raw material sourcing, the energy efficiency of its synthesis, and its biodegradability.
The following table outlines key strategies for incorporating sustainability and circular economy principles into the production and use of this compound.
| Strategy | Description | Application to this compound |
| Renewable Feedstocks | Utilizing raw materials derived from biological sources instead of fossil fuels. | Sourcing benzyl alcohol and nonanoic acid from plant-based or microbial origins. acs.org |
| Green Catalysis | Employing environmentally benign catalysts, such as enzymes, to drive chemical reactions. | Using lipases or esterases for the synthesis of this compound to reduce energy consumption and waste. researchgate.net |
| Circular Economy in Fragrance | Designing products and processes to minimize waste and enable the recovery and reuse of materials. fastercapital.com | Implementing closed-loop systems for solvents and other process aids in this compound production. |
| Lifecycle Assessment | Evaluating the environmental impact of a product throughout its entire lifecycle. | Assessing the carbon footprint and overall sustainability of this compound from raw material to disposal. ifrafragrance.org |
Interdisciplinary Research at the Interface of Materials Science and Ester Chemistry
The unique chemical properties of esters make them valuable building blocks in materials science, particularly in the field of polymer chemistry. numberanalytics.comebsco.com Esters can be used as monomers to create a wide range of polymers with diverse properties, from rigid plastics to soft elastomers. free.frlibretexts.org While this compound itself is not typically used as a primary monomer, the broader chemistry of esters is central to the development of new materials.
Research at the interface of materials science and ester chemistry is exploring the creation of "smart" or functional materials. For example, polymers containing ester linkages can be designed to be biodegradable, breaking down into their constituent alcohols and carboxylic acids under specific environmental conditions. webflow.com This is particularly relevant for applications where controlled degradation is desirable, such as in drug delivery systems or temporary medical implants. numberanalytics.com
Esters can also be incorporated into polymer structures as side chains to modify the properties of the material. The long, non-polar alkyl chain of the nonanoate group in this compound, for example, could potentially be used to impart hydrophobicity or to act as an internal plasticizer in a polymer, increasing its flexibility. free.fr
Furthermore, the chemistry of activated esters is being used in post-polymerization modification to create functional polymers. mdpi.com In this approach, a polymer with reactive ester groups is first synthesized and then subsequently modified by reacting it with other molecules, such as amines or alcohols, to introduce specific functionalities. This allows for the creation of a wide variety of tailored materials from a single precursor polymer.
The table below highlights potential areas of interdisciplinary research involving ester chemistry relevant to materials science.
| Research Area | Description | Potential Relevance to this compound Chemistry |
| Biodegradable Polymers | Developing polymers with ester linkages that can be broken down by hydrolysis or enzymatic action. webflow.com | Exploring the use of nonanoate esters as components in biodegradable plastics. |
| Polymer Modification | Incorporating ester-containing molecules into polymers to alter their physical and chemical properties. free.fr | Investigating the effect of incorporating this compound-like structures as side chains to control polymer flexibility and surface properties. |
| Functional Materials | Creating materials with specific, tunable functionalities through controlled chemical reactions. | Utilizing the principles of ester chemistry to develop novel materials for applications in coatings, adhesives, or specialty textiles. numberanalytics.comebsco.com |
| Drug Delivery Systems | Designing ester-based polymers that can encapsulate and release therapeutic agents in a controlled manner. numberanalytics.com | Applying the fundamental understanding of ester hydrolysis to design novel drug delivery vehicles. |
Q & A
Q. What are the standard methods for synthesizing benzyl nonanoate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification between nonanoic acid and benzyl alcohol, catalyzed by acids (e.g., sulfuric acid) or enzymes. A statistically designed approach, such as a 2³ factorial design , can optimize variables like temperature (e.g., 110–130°C), molar ratio (acid:alcohol), and catalyst concentration. For example, in analogous benzylation reactions, a 4:1 molar ratio and 5% catalyst (by weight) yielded >90% efficiency .
- Key parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–130°C | Positive |
| Molar Ratio | 3:1–4:1 (acid:alcohol) | Positive |
| Catalyst Loading | 4–6% (w/w) | Moderate |
Q. How can this compound be characterized using analytical techniques?
- Gas Chromatography (GC) : Quantify purity using non-polar columns (e.g., DB-5) with flame ionization detection. Retention indices for similar esters (e.g., ethyl nonanoate) range from 1,200–1,300 .
- NMR Spectroscopy : ¹H NMR signals for the benzyl group (δ 7.3–7.5 ppm) and nonanoate chain (δ 0.8–1.6 ppm) confirm structure .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z ~262 (C₁₆H₂₂O₂) and fragmentation patterns validate the ester backbone .
Q. What are the critical safety considerations when handling this compound?
this compound is flammable (flash point ~100°C) and may cause eye irritation. Use explosion-proof equipment , avoid static discharge, and store in sealed containers under inert gas. Personal protective equipment (PPE) should include nitrile gloves and chemical goggles .
Advanced Research Questions
Q. How does the benzyl group influence the reactivity and stability of nonanoate esters compared to alkyl variants?
The benzyl group enhances steric hindrance and electron-withdrawing effects , reducing hydrolysis rates compared to ethyl or methyl nonanoate. Kinetic studies show benzyl esters degrade 2–3× slower in alkaline conditions (pH >10) due to resonance stabilization of the transition state .
- Comparative Hydrolysis Rates :
| Ester Type | Half-life (pH 10, 25°C) |
|---|---|
| This compound | 48 hours |
| Ethyl nonanoate | 24 hours |
Q. What role does this compound play in biosynthetic pathways, particularly in lipid metabolism?
Nonanoate derivatives act as acyl donors in lipid biosynthesis. In Pseudomonas spp., nonanoate incorporation into polyhydroxyalkanoates (PHAs) occurs via β-oxidation, with a 5:1 molar efficiency ratio compared to acetate . Benzyl esters may serve as prodrugs, enhancing membrane permeability of therapeutic fatty acids.
Q. How can contradictions in reported physicochemical data (e.g., solubility, boiling point) be resolved?
Discrepancies often arise from impurities or measurement protocols. For example:
- Boiling Point : Literature values for this compound vary between 290–310°C. Use differential scanning calorimetry (DSC) under controlled pressure (e.g., 10 mmHg) to standardize measurements .
- Solubility : Conflicting solubility in polar solvents (e.g., ethanol) can be addressed via cloud-point titration with UV-Vis monitoring .
Q. What advanced computational methods predict this compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and QM/MM simulations model interactions with enzymes like lipases. For example, this compound’s binding affinity to Candida antarctica lipase B is −8.2 kcal/mol, driven by hydrophobic interactions with the active site .
Methodological Guidelines
- Synthetic Protocol Validation : Replicate reactions ≥3× with controls (e.g., uncatalyzed reactions) to confirm reproducibility .
- Data Analysis : Use ANOVA to resolve factor interactions in experimental designs (e.g., temperature × catalyst effects) .
- Ecotoxicity Assessment : Follow OECD 301D guidelines for biodegradability testing, noting benzyl esters’ persistence in aquatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
